4-(Trifluoromethoxy)benzimidamide
Overview
Description
The compound "4-(Trifluoromethoxy)benzimidamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its properties and potential synthesis pathways. Benzimidazoles and their derivatives are of significant interest due to their wide range of biological activities and applications in material science .
Synthesis Analysis
The synthesis of related fluorinated benzimidazole compounds involves the alkylation of 1-alkylbenzimidazole with a trifluoromethoxybenzyl substituent to yield benzimidazolium bromide salts . Another related synthesis pathway includes the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base, which is then used to produce polyimides . These methods suggest that the synthesis of "4-(Trifluoromethoxy)benzimidamide" could potentially involve similar alkylation or reduction steps tailored to introduce the trifluoromethoxy group at the appropriate position on the benzimidazole ring.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of "4-(Trifluoromethoxy)benzimidamide," the trifluoromethoxy group would be expected to be attached to the benzene ring, which could influence the electronic properties and steric hindrance of the molecule. The crystal structure of a related benzimidazolium salt was determined using single-crystal X-ray diffraction, which could provide insights into the potential geometry and conformation of "4-(Trifluoromethoxy)benzimidamide" .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including alkylation, cyclocondensation, and polymerization . The presence of the trifluoromethoxy group could affect the reactivity of the benzimidazole ring, potentially making it a good candidate for further functionalization or as an intermediate in the synthesis of more complex molecules. The inhibitory properties of benzimidazolium salts on enzymes such as acetylcholinesterase and carbonic anhydrases suggest that "4-(Trifluoromethoxy)benzimidamide" could also be investigated for similar biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated polyimides derived from related diamines indicate that these materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are attributed to the presence of fluorine atoms, which could imply that "4-(Trifluoromethoxy)benzimidamide" may also possess similar desirable properties. The solubility and dielectric properties of these materials are influenced by the fluorination of the benzene ring, suggesting that the trifluoromethoxy group in "4-(Trifluoromethoxy)benzimidamide" could confer enhanced solubility and potentially useful dielectric properties .
Scientific Research Applications
Synthesis and Material Properties
- Novel Synthesis Approaches : 4-(Trifluoromethoxy)benzimidamide is used in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features metal-free oxidative N-N bond formation, marked by short reaction times and high yields (Zheng et al., 2014).
- Influence on Molecular Properties : The trifluoromethoxy group, such as in 4-(trifluoromethoxy)anisole, influences the basicity of arylmetal compounds even when positioned remotely, demonstrating its long-range electron-withdrawing effect. This has implications for molecular reactivity and stability (Castagnetti & Schlosser, 2002).
Polymer Science
- Development of Soluble Polyimides : Research into aromatic polyimides, which are notable for their heat resistance, has led to the use of 4-(Trifluoromethoxy)benzimidamide derivatives for enhancing solubility and processability. Such advancements are significant for applications in electronics, coatings, and membranes (Chung & Kim, 2000).
Molecular Structure and Conformation
- Structural Analysis : Studies on the geometric structure and conformational properties of related compounds, such as 4-fluoro(trifluoromethoxy)benzene, provide insights into the behavior of the trifluoromethoxy group in different molecular environments. Understanding these properties is crucial for designing molecules with specific characteristics (Shishkov et al., 2004).
Electronics and Material Science
- **Electronics andSemiconductors**: The trifluoromethoxy group, as part of molecular architectures like N,N'-Bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide, significantly influences electron mobility and molecular packing in semiconductor materials. This has implications for the performance of air-stable n-type semiconductors, crucial for electronic applications (Zhang et al., 2016).
Optoelectronics and Liquid Crystals
- New Liquid Crystal Materials : The trifluoromethoxy group is integral in the synthesis of new organic compounds with self-assembling behavior, used in infrared region applications. Understanding the influence of substituents and core structure on mesomorphic properties and spectral behavior aids in the development of advanced liquid crystal materials (Harmata & Herman, 2021).
Battery Technology
- High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile, a compound related to 4-(Trifluoromethoxy)benzimidamide, has been explored as an electrolyte additive for lithium nickel manganese oxide cathodes. Its use enhances the cyclic stability and overall performance of high voltage lithium ion batteries, demonstrating the potential of trifluoromethoxy derivatives in energy storage technologies (Huang et al., 2014).
Safety And Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that 4-(Trifluoromethoxy)benzimidamide and similar compounds could have significant potential for future research and applications.
properties
IUPAC Name |
4-(trifluoromethoxy)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQVCMKCKPXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399012 | |
Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzimidamide | |
CAS RN |
313240-72-1 | |
Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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